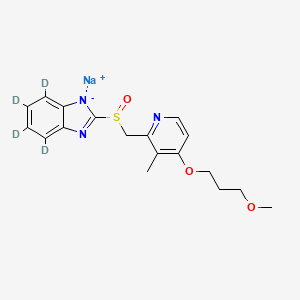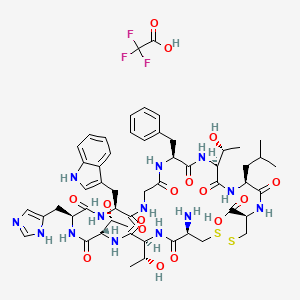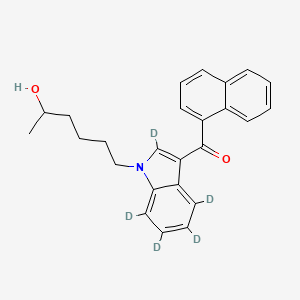
7-amino-4aH-quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-amino-4aH-quinoxalin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinoxalin-2-one family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of quinoxalin-2-ones, including 7-amino-4aH-quinoxalin-2-one. One common approach involves the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of a photocatalyst such as Ru(phen)3Cl2 and Na2CO3 under an argon atmosphere . Another method employs the Cu-catalyzed reaction of 2-bromoanilines and amino acids followed by oxidation with V2O5 .
Industrial Production Methods
Industrial production methods for quinoxalin-2-ones often involve heterogeneous catalytic reactions, which are atomically economical, environmentally friendly, and sustainable. These methods utilize various catalytic materials such as graphitic phase carbon nitride, metal-organic frameworks (MOFs), and ion exchange resins .
Analyse Chemischer Reaktionen
Types of Reactions
7-amino-4aH-quinoxalin-2-one undergoes several types of chemical reactions, including:
Oxidation: Electro-oxidative C–H azolation reactions.
Reduction: Reduction of quinoxalin-2-ones to tetrahydroquinoxalines.
Substitution: Direct C–H multifunctionalization via multi-component reactions.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl peroxide (DTBP) for alkylation, tert-butyl nitrate for nitrosation, and various photocatalysts for radical cyclization .
Major Products
The major products formed from these reactions include azolated quinoxalin-2-ones, tetrahydroquinoxalines, and various substituted quinoxalin-2-ones .
Wissenschaftliche Forschungsanwendungen
7-amino-4aH-quinoxalin-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-amino-4aH-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to participate in various chemical reactions, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
7-amino-4aH-quinoxalin-2-one can be compared with other similar compounds such as:
- 3-isopropyl-7-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)quinoxalin-2(1H)-one
- 3-(4-hydroxybenzyl)-7-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)quinoxalin-2(1H)-one
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific amino group, which can influence its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C8H7N3O |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
7-amino-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4,6H,9H2 |
InChI-Schlüssel |
XJOMUBCGPQDQPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC(=O)C=NC21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


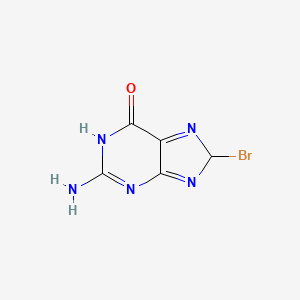


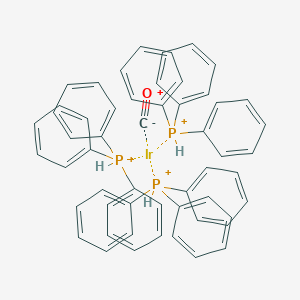
![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)

![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)


